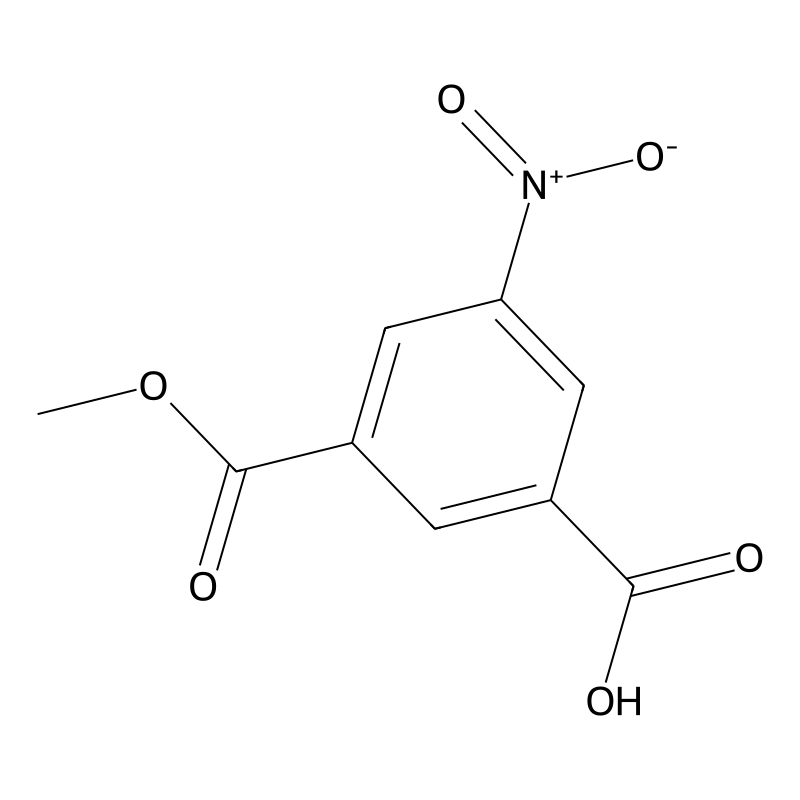3-(Methoxycarbonyl)-5-nitrobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-(Methoxycarbonyl)-5-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6 and a molecular weight of 225.16 g/mol. It is classified as a benzoic acid derivative, specifically a nitro-substituted benzoic acid. The compound features a methoxycarbonyl group and a nitro group attached to the benzene ring, which contributes to its unique chemical properties. Its structure can be represented by the following SMILES notation: COC(=O)c1cc(cc(c1)[N+]([O-])=O)C. The compound has various applications in organic synthesis and pharmaceuticals due to its reactive functional groups .
Organic Synthesis:
-(Methoxycarbonyl)-5-nitrobenzoic acid serves as a valuable building block in organic synthesis due to the presence of both an ester and a nitro functional group. The ester group allows for further functionalization through various chemical reactions, while the nitro group can be selectively reduced to an amine, which opens doors for further modifications. This versatility makes the compound a useful precursor for the synthesis of various complex molecules, including pharmaceuticals, dyes, and advanced materials.
Precursor for Pharmaceuticals:
The presence of both the ester and nitro groups makes 3-(Methoxycarbonyl)-5-nitrobenzoic acid a suitable starting material for the synthesis of various bioactive molecules. By selectively modifying the functional groups, researchers can create new compounds with potential therapeutic applications. For instance, the compound has been used as a precursor for the synthesis of anti-inflammatory and anti-cancer agents.
Material Science Applications:
The aromatic structure and functional groups of 3-(Methoxycarbonyl)-5-nitrobenzoic acid make it a potential candidate for various material science applications. Studies have explored its potential use in the development of liquid crystals, organic light-emitting diodes (OLEDs), and nonlinear optical materials [].
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Reduction: The nitro group can be reduced to an amine under appropriate conditions, which may alter the compound's biological activity.
- Nucleophilic Substitution: The methoxycarbonyl group can undergo nucleophilic attack, leading to various substitution products.
These reactions are significant for synthesizing derivatives that may exhibit altered properties or enhanced biological activities .
Several methods have been reported for synthesizing 3-(Methoxycarbonyl)-5-nitrobenzoic acid:
- Nitration of Methyl Benzoate: Methyl benzoate can be nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the 5-position.
- Carboxylation Reactions: Utilizing carbon dioxide under high pressure in the presence of suitable catalysts can lead to the formation of carboxylic acids from aromatic compounds.
- Direct Functionalization: Advanced synthetic techniques involving palladium-catalyzed cross-coupling reactions can also be employed for more selective modifications of the aromatic ring.
These methods highlight the versatility of synthetic approaches available for obtaining this compound .
3-(Methoxycarbonyl)-5-nitrobenzoic acid has several applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its reactive functional groups.
- Organic Synthesis: The compound is used in organic chemistry as a precursor for creating more complex molecules.
- Research: It is utilized in studies investigating the properties and reactivity of nitro-substituted compounds.
The presence of both methoxycarbonyl and nitro groups makes it particularly valuable in synthetic chemistry .
Interaction studies involving 3-(Methoxycarbonyl)-5-nitrobenzoic acid focus on its binding affinity and activity against various biological targets. Research has shown that compounds with similar structural motifs often interact with enzymes or receptors involved in inflammation and cancer pathways. These studies typically employ techniques such as:
- Molecular Docking: To predict how the compound binds to specific proteins.
- In Vitro Assays: To evaluate biological activity against cell lines or microbial strains.
Such studies are crucial for understanding the potential therapeutic applications of this compound .
Several compounds share structural similarities with 3-(Methoxycarbonyl)-5-nitrobenzoic acid, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Nitrobenzoic acid | C7H6N2O4 | Contains only one nitro group |
| Methyl 5-nitrosalicylic acid | C8H7N2O4 | Contains hydroxyl group |
| 4-Methoxy-5-nitrobenzoic acid | C9H9N2O4 | Different positioning of methoxy |
Uniqueness
The uniqueness of 3-(Methoxycarbonyl)-5-nitrobenzoic acid lies in its combination of a methoxycarbonyl group and a nitro group on the benzene ring at specific positions (3 and 5). This configuration not only influences its reactivity but also enhances its potential biological activity compared to other similar compounds that may lack one or both functional groups. The presence of both groups allows for diverse synthetic pathways and potential interactions within biological systems .
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








